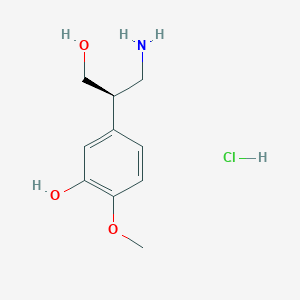

(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl

Description

Properties

IUPAC Name |

5-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIQFPWYNIVCKW-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CN)CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.

Condensation Reaction: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with the amino group of beta-alanine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine, ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

Reduction: The imine intermediate formed during synthesis can be reduced to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3-(3-oxo-4-methoxyphenyl)-beta-alaninol.

Reduction: Formation of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Chiral Ligands: ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

Biology

Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with phenolic or amino groups.

Medicine

Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry

Material Science: The compound can be used in the synthesis of polymers or materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups on the phenyl ring can form hydrogen bonds or hydrophobic interactions with active sites, while the beta-alaninol moiety can interact with amino acid residues through ionic or covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 3-Hydroxy-4-Methoxyphenyl Substituent

Calycosin 7-O-β-D-Glucoside (CAS: 20633-67-4)

- Structure: A benzopyran-4-one derivative with a 3-hydroxy-4-methoxyphenyl group linked to a glucopyranosyloxy moiety .

- Key Differences: Unlike the β-alaninol backbone in the target compound, this molecule contains a planar aromatic core, reducing conformational flexibility.

- Application : Used in pharmacological research but lacks direct utility as an API intermediate .

Hesperetin Dihydrochalcone Derivatives

- 3-(3-Hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one .

- Key Differences: These compounds feature a dihydrochalcone scaffold with additional hydroxyl and glucosyl groups, altering solubility and receptor interactions compared to the β-alaninol structure.

3-Hydroxy-4-Methoxycinnamic Acid (CAS not provided)

- Structure : A cinnamic acid derivative with the same aromatic substituent but a carboxylic acid functional group .

- Key Differences: The absence of the β-alaninol backbone and presence of a conjugated double bond reduce its suitability as a chiral building block.

- Application : Primarily a synthetic precursor for antioxidants and anti-inflammatory agents .

β-Alaninol Derivatives with Varied Substituents

(S)-3-(4-Chlorophenyl)-beta-alaninol HCl (CAS not provided)

- Structure : Substitutes the 3-hydroxy-4-methoxyphenyl group with a 4-chlorophenyl moiety .

- Key Differences : The electron-withdrawing chlorine atom reduces polarity compared to the hydroxy/methoxy groups, impacting pharmacokinetics and receptor binding.

- Application : Used in neurotransmitter modulation and as a precursor for antihypertensive agents .

(R)-3-(4-Hydroxy-3-Methoxyphenyl)-beta-alaninol (CAS: 886366-29-6)

- Structure : A positional isomer of the target compound, with swapped hydroxy and methoxy groups (4-hydroxy-3-methoxy vs. 3-hydroxy-4-methoxy) .

- Key Differences : Altered hydrogen-bonding capacity and metabolic stability due to substituent orientation.

- Application : Investigated for chiral synthesis but lacks documented API intermediate use .

Stereochemical Analog: (S)-3-(3-Hydroxy-4-Methoxyphenyl)-beta-alaninol HCl

- Structure : Enantiomer of the target compound, differing only in the configuration of the chiral center .

- Key Differences : Stereochemistry influences biological activity; for example, the S-isomer may exhibit distinct receptor selectivity or metabolic pathways.

- Application : Both isomers are used in API development, but their pharmacological profiles require separate validation .

Comparative Data Table

Key Research Findings

- Substituent Effects : The 3-hydroxy-4-methoxyphenyl group enhances hydrogen-bonding capacity and metabolic stability compared to chlorophenyl or positional isomers .

- Backbone Flexibility: β-Alaninol derivatives offer greater conformational adaptability than rigid scaffolds like benzopyranones, improving interaction with dynamic biological targets .

- Stereochemical Impact: Enantiomers of β-alaninol derivatives exhibit divergent pharmacological profiles, necessitating rigorous chiral separation in API production .

Biological Activity

(R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several chemical reactions that leverage microwave-assisted techniques for efficiency. The compound is characterized by its hydroxyl and methoxy functional groups, which are crucial for its biological activity. The presence of these groups enhances its ability to act as an antioxidant by stabilizing free radicals.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant activity . Research has shown that compounds with similar structures exhibit significant radical scavenging abilities, comparable to that of vitamin C.

DPPH Radical Scavenging Assay

In a study assessing the antioxidant properties using the DPPH assay, this compound demonstrated effective inhibition of DPPH radicals. The IC50 value was found to be approximately 202.20 µM, indicating a strong antioxidant capacity (similar to vitamin C, which has an IC50 of 141.9 µM) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 202.20 |

| Vitamin C | 141.9 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various proteins. In particular, it showed a high binding affinity with proteins PDBID: 1DH2 and PDBID: 3RP8, with favorable interactions due to the presence of hydroxyl groups that enhance its radical scavenging ability .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been investigated for its antimicrobial activity. Compounds with similar structural motifs have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study highlighted that derivatives of phenolic compounds exhibited broad-spectrum antimicrobial activity. Although specific data on this compound is limited, it is reasonable to infer potential efficacy based on structural similarities with other active compounds .

The mechanisms by which this compound exerts its biological effects include:

- Radical Scavenging : The hydroxyl groups in the compound facilitate the donation of hydrogen atoms to free radicals, thus neutralizing them.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit enzymes involved in bacterial metabolism.

Q & A

Q. What synthetic strategies are effective for achieving high stereochemical purity in (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical for the (R)-configuration. For example, enantioselective hydrogenation of ketone intermediates or enzymatic resolution can enhance stereochemical control. The hydroxyl and methoxy groups on the phenyl ring may require protection (e.g., acetyl or benzyl groups) during synthesis to prevent side reactions. Post-synthesis deprotection and salt formation (HCl) improve solubility for biological testing .

- Data Consideration : Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmacological relevance).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Compare H and C NMR data with structurally similar compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to confirm substituent positions .

- X-ray Crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement, which is widely accepted for crystallographic validation .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular mass (e.g., [M+H] peak at m/z 234.08 for CHClNO).

Q. What standard analytical methods assess the compound’s purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 280 nm) and a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of impurities.

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS. Hydrolysis of the β-alaninol moiety or demethylation of the methoxy group are potential degradation pathways .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both (R) and (S) enantiomers and evaluate their activity in receptor-binding assays (e.g., GPCRs) or enzyme inhibition models. For example, analogs with 3-hydroxy-4-methoxyphenyl groups have shown antitumor activity in patent literature, where stereochemistry significantly impacts efficacy .

- Molecular Dynamics Simulations : Model interactions between the (R)-enantiomer and target proteins (e.g., kinases) to identify binding affinity differences.

Q. What strategies resolve contradictions in solubility data between the free base and hydrochloride salt?

- Methodological Answer :

- pH-Solubility Profiling : Measure solubility across pH 1–7 (simulating physiological conditions) using shake-flask methods. The HCl salt typically enhances aqueous solubility at acidic pH due to protonation of the amino group.

- Co-solvent Systems : Evaluate solubility in PEG-400 or cyclodextrin solutions for in vivo formulations. Reference solubility data from structurally related compounds like 3-(4-hydroxyphenyl)propionic acid derivatives .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For instance, the methoxy group may reduce metabolic clearance compared to hydroxylated analogs.

- Docking Studies : Utilize AutoDock Vina to simulate binding to targets like tyrosinase or antioxidant enzymes, leveraging structural similarities to isoferulic acid derivatives .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?

- Methodological Answer :

- Antioxidant Assays : DPPH/ABTS radical scavenging assays, comparing activity to known antioxidants like isoferulic acid (IC ~15 µM) .

- Antitumor Screening : Test against NCI-60 cancer cell lines, with dose-response curves (e.g., 1–100 µM) to determine IC. Structural analogs in patent literature showed activity against breast cancer (MCF-7) and colon cancer (HCT-116) lines .

- In Vivo Toxicity : Zebrafish embryo models for acute toxicity (LC) and murine models for subchronic dosing (28-day study).

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Validation : Cross-check compound purity (≥95% by HPLC) and stereochemical integrity, as impurities or racemization can skew results.

- Assay Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability. Reference ISO/IEC 17025 guidelines for lab protocol harmonization .

Q. What orthogonal techniques confirm the absence of polymorphic forms in the hydrochloride salt?

- Methodological Answer :

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures.

- DSC/TGA : Identify melting points and decomposition profiles. Polymorphs may exhibit distinct thermal behaviors (e.g., ΔH fusion differences).

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.